Cas no 2229488-55-3 (4-(2,6-dimethylphenyl)-2-methylbutan-2-amine)
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2,6-dimethylphenyl)-2-methylbutan-2-amine
- 2229488-55-3
- EN300-1728142
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- Inchi: 1S/C13H21N/c1-10-6-5-7-11(2)12(10)8-9-13(3,4)14/h5-7H,8-9,14H2,1-4H3
- InChI Key: CBZDZIYTGNGRKX-UHFFFAOYSA-N
- SMILES: NC(C)(C)CCC1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 191.167399674g/mol
- Monoisotopic Mass: 191.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26Ų
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728142-1g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1728142-5g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 5g |
$3313.0 | 2023-09-20 | ||
| Enamine | EN300-1728142-10g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 10g |
$4914.0 | 2023-09-20 | ||
| Enamine | EN300-1728142-0.05g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1728142-0.1g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1728142-0.25g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1728142-0.5g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1728142-1.0g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 1g |
$1142.0 | 2023-06-04 | ||
| Enamine | EN300-1728142-2.5g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1728142-5.0g |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine |
2229488-55-3 | 5g |
$3313.0 | 2023-06-04 |
4-(2,6-dimethylphenyl)-2-methylbutan-2-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 4-(2,6-dimethylphenyl)-2-methylbutan-2-amine
Recent Advances in the Study of 4-(2,6-dimethylphenyl)-2-methylbutan-2-amine (CAS: 2229488-55-3)
The compound 4-(2,6-dimethylphenyl)-2-methylbutan-2-amine (CAS: 2229488-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical uses, making it a subject of intense scientific inquiry.
One of the key areas of research has been the exploration of its mechanism of action. Preliminary findings suggest that 4-(2,6-dimethylphenyl)-2-methylbutan-2-amine interacts with specific neurotransmitter systems, potentially modulating synaptic activity in the central nervous system. This has led to hypotheses about its utility in treating neurological disorders, although further in vivo studies are required to validate these claims. The compound's affinity for certain receptor subtypes has been quantified using advanced binding assays, providing a foundation for future drug development efforts.
In addition to its pharmacological profile, recent work has also focused on optimizing the synthetic route for 4-(2,6-dimethylphenyl)-2-methylbutan-2-amine. Researchers have reported improved yields and purity through the use of novel catalysts and reaction conditions. These advancements are critical for scaling up production and ensuring the compound's availability for both preclinical and clinical studies. The synthetic protocols have been detailed in several peer-reviewed publications, highlighting the collaborative nature of this research.
Another noteworthy development is the investigation of the compound's pharmacokinetics and safety profile. Early-stage toxicology studies have indicated a favorable safety margin, with minimal adverse effects observed in animal models. However, comprehensive metabolic studies are still underway to fully understand its biodistribution and elimination pathways. These findings are essential for guiding future clinical trials and ensuring patient safety.
Looking ahead, the potential applications of 4-(2,6-dimethylphenyl)-2-methylbutan-2-amine extend beyond neurology. Emerging research suggests possible roles in oncology and immunology, where its modulatory effects on cellular signaling pathways could be leveraged for therapeutic benefit. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical practice.
In conclusion, the study of 4-(2,6-dimethylphenyl)-2-methylbutan-2-amine (CAS: 2229488-55-3) represents a vibrant and rapidly evolving area of research. Its unique chemical properties and broad therapeutic potential make it a compelling candidate for further investigation. As new data continues to emerge, this compound may well become a cornerstone in the development of next-generation pharmaceuticals.
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